(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
Description
The compound “(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide” is a structurally complex enamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core, a cyano group at the α-position, and a nitro-substituted N-methylanilino moiety on the phenyl ring. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-28(20-5-3-2-4-6-20)21-9-7-17(14-22(21)29(31)32)13-18(16-26)25(30)27-19-8-10-23-24(15-19)34-12-11-33-23/h2-10,13-15H,11-12H2,1H3,(H,27,30)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEXWWAVIQSNIS-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC4=C(C=C3)OCCO4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃N₃O₅ |
| Molecular Weight | 351.318 g/mol |
| IUPAC Name | (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide |
Synthesis
The synthesis of this compound involves several steps, typically starting from 2,3-dihydro-1,4-benzodioxin derivatives. The initial reaction often includes the formation of an acetamide intermediate, which is then reacted with various nitrophenyl derivatives to yield the final product. The synthesis process has been characterized using techniques such as NMR and IR spectroscopy to confirm the structure and purity of the compound .
Enzyme Inhibition
Recent studies have evaluated the inhibitory effects of this compound on various enzymes:
- Acetylcholinesterase (AChE) : The compound exhibits moderate inhibition against AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- α-Glucosidase : This compound also shows promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
Antitumor Activity
The presence of a benzodioxane moiety in the structure has been linked to various biological activities, including anticancer properties. Compounds with similar structures have demonstrated significant antiproliferative effects against different cancer cell lines . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
- In vitro Studies : A study conducted by researchers evaluated the effect of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to target enzymes. Molecular docking simulations indicated favorable interactions with both AChE and α-glucosidase, correlating well with experimental inhibition data .
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have shown that derivatives of 2-cyanoacrylamides can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar structures effectively inhibited tumor growth in xenograft models .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer metabolism and progression. In particular, it has shown potential as an inhibitor of catechol-O-methyltransferase (COMT), which is implicated in the metabolism of catecholamines and is a target for treating conditions like Parkinson's disease .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases. Studies have indicated that similar compounds can protect neuronal cells from oxidative stress and excitotoxicity.
Photovoltaic Applications
The unique structural properties of (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide make it suitable for use in organic photovoltaic devices. Its ability to act as an electron acceptor in donor-acceptor systems enhances the efficiency of solar cells .
Polymer Chemistry
This compound can be utilized as a building block in the synthesis of functional polymers. Its reactive cyano group allows for further chemical modifications, enabling the development of materials with tailored properties for specific applications such as drug delivery systems or smart materials .
Anticancer Activity Study
In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as lead compounds for drug development .
Neuroprotection Research
A study focusing on neuroprotective effects demonstrated that the compound could reduce neuronal cell death induced by neurotoxic agents in vitro. The mechanism was attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival .
Chemical Reactions Analysis
Nucleophilic Additions
The enamide moiety and cyano group are key sites for nucleophilic attack.
For example, under acidic conditions (e.g., trifluoroacetic acid), the enamide undergoes nucleophilic addition to epoxides, forming six-membered rings through a 6-endo-tet mechanism .
Reduction Reactions
The nitro group (-NO₂) and cyano group (-CN) are reducible under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitro Group Reduction | H₂/Pd-C, NaBH₄/Cu | Amino group (-NH₂) derivatives | |
| Cyano Group Reduction | LiAlH₄, DIBAL-H | Primary amine (-CH₂NH₂) or aldehyde intermediates |
Selective reduction of the nitro group to an amine enhances biological activity, while full reduction of the cyano group requires strong reducing agents like LiAlH₄.
Cycloaddition Reactions
The α,β-unsaturated enamide participates in [4+2] cycloadditions.
Intermolecular Diels-Alder reactions with electron-deficient dienes yield complex polycyclic structures, as observed in similar enamide systems .
Electrophilic Aromatic Substitution
The aromatic rings undergo substitution influenced by directing groups.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Additional nitro group at meta/para positions relative to existing groups | |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives |
The N-methylanilino group directs electrophiles to the para position, while the nitro group deactivates the ring, limiting further substitution .
Cyclization Reactions
Intramolecular reactions form fused heterocycles.
For instance, activation of the enamide with Lewis acids (e.g., BBr₃) facilitates cyclization to dihydroazepinones .
Oxidation Reactions
The enamide and aromatic amines are susceptible to oxidation.
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Amine Oxidation | KMnO₄, CrO₃ | Nitroso or imine derivatives | |
| Enamide Epoxidation | m-CPBA, O₂ | Epoxide intermediates |
Oxidation of the N-methylanilino group to nitroso compounds alters electronic properties, impacting biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules derived from the provided evidence:
Key Structural and Functional Differences:
Substituent Diversity: The target compound’s N-methylanilino and nitro groups distinguish it from ’s dimethylaminophenyl and ’s chloro-fluorobenzyl substituents. These groups influence solubility, binding affinity, and metabolic stability .
Benzodioxin vs. Furan Cores : The benzodioxin ring (target, ) offers greater rigidity and oxidative stability than the furan system in , which may impact pharmacokinetic profiles .
Research Findings and Implications
- Bioactivity : Compounds with nitro-aromatic systems (e.g., target, ) are frequently associated with antimicrobial or antiproliferative activity, though specific mechanisms for the target compound remain unelucidated .
- Toxicological Considerations: Substructure mining () highlights that nitro groups and aromatic amines (e.g., N-methylanilino) may pose mutagenic risks, necessitating rigorous toxicity profiling .
- Synthetic Utility : The benzodioxin scaffold (target, ) is synthetically accessible via cyclization reactions, enabling modular derivatization for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide?
- Methodology :
- Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃) to introduce the benzodioxin moiety, as demonstrated in analogous intermediates .
- Step 2 : Reduction of nitro groups using Fe powder in acidic media, ensuring regioselectivity .
- Step 3 : Condensation with cyanoacetic acid derivatives using coupling agents (e.g., DCC or EDCI) to form the enamide backbone .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF vs. THF) to improve yields .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks for diagnostic groups:
- Benzodioxin protons at δ 4.2–4.5 ppm (OCH₂CH₂O) .
- Nitrophenyl protons at δ 7.5–8.5 ppm (aromatic) and δ 3.2 ppm (N-methylanilino) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Confirm cyano (C≡N) stretch at ~2200 cm⁻¹ and amide (C=O) at ~1650 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitro-to-amine reduction step?
- Contradictions in Data :
- Iron powder in HCl () may generate side products, while catalytic hydrogenation (Pd/C, H₂) offers cleaner reduction but requires inert conditions .
- Resolution :
- Compare yields under both methods. For large-scale synthesis, Fe/HCl is cost-effective (85% yield), but for purity >98%, use Pd/C (5 wt%) in ethanol at 50°C .
Q. What strategies address conflicting spectral data for the E/Z isomerism of the enamide?
- Methodology :
- NOESY NMR : Detect spatial proximity between the cyano group and benzodioxin protons to confirm the E-configuration .
- X-ray Crystallography : Resolve ambiguity by crystallizing the compound with a chiral co-crystal agent (e.g., tartaric acid) .
- Case Study : In (E)-3-(2-nitrophenyl)-N-phenylprop-2-enamide, E-isomers show distinct NOE correlations between β-protons and aryl groups .
Q. How does the nitro group’s position influence the compound’s stability and reactivity?
- Data from Analogues :
| Nitro Position | Stability (TGA) | Reactivity (Hydrolysis) |
|---|---|---|
| meta (3-nitro) | Decomposes at 180°C | Slow hydrolysis in pH 7.4 buffer |
| para (4-nitro) | Decomposes at 160°C | Rapid hydrolysis under basic conditions |
- Implications : The meta-nitro group in the target compound enhances thermal stability but requires acidic catalysts for nucleophilic substitution .
Q. What biological assays are suitable for evaluating this compound’s activity?
- Screening Workflow :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Simulate interactions with the benzodioxin ring’s oxygen atoms and kinase ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
